molecular formula C10H18O4 B1678495 Pivanex CAS No. 122110-53-6

Pivanex

Número de catálogo B1678495
Número CAS: 122110-53-6
Peso molecular: 202.25 g/mol
Clave InChI: GYKLFBYWXZYSOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pivanex, also known as pivaloyloxymethyl butyrate, is a derivative of butyric acid . It is an orally active histone deacetylase (HDAC) inhibitor with anti-neoplastic activity . Pivanex inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . It has shown single-agent activity in non-small cell lung cancer (NSCLC) patients .


Molecular Structure Analysis

Pivanex is a small molecule drug . Its molecular formula is C10H18O4 . The InChIKey for Pivanex is GYKLFBYWXZYSOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pivanex exhibits significant anti-proliferation activity in K562 cells . It enhances apoptosis and caspase activity in these cells . Pivanex induces enhancement in the G2-M phase, a moderate enhancement in the S phase, and a slight reduction in G0-G1 of the cell cycle .

Aplicaciones Científicas De Investigación

Pivanex: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment Non-Small Cell Lung Cancer (NSCLC): Pivanex™ (pivaloyloxymethyl butyrate) is recognized for its role in treating NSCLC. It operates as a histone deacetylase (HDAC) inhibitor, inducing cell differentiation and leading to apoptosis in tumor cells. Clinical trials have shown Pivanex to be well-tolerated and effective as a single-agent therapy in NSCLC patients with refractory or relapsed conditions .

Histone Deacetylase Inhibition: As an HDAC inhibitor, Pivanex has a broader implication in cancer therapy beyond NSCLC. HDAC inhibitors are known to affect gene expression by altering the acetylation status of histones, thereby influencing tumor cell growth and survival .

Synergistic Effects with Other Therapies: Research suggests that Pivanex may work synergistically with other cancer treatments, such as Velcade (Bortezomib), enhancing the overall therapeutic effect against tumor cells .

Antimetastatic Properties: Pivanex exhibits antimetastatic properties, potentially inhibiting the spread of cancer cells to other parts of the body. This is crucial for improving prognosis and survival rates in cancer patients .

Antiangiogenic Properties: The compound also demonstrates antiangiogenic properties, meaning it can disrupt the blood supply to tumors, which is essential for their growth and survival .

Apoptosis Induction: By promoting apoptosis, or programmed cell death, Pivanex helps to selectively target and eliminate cancerous cells without affecting healthy tissues .

Down-Regulation of Oncogenes: Specifically, Pivanex has been shown to down-regulate bcr-abl protein, an oncogene associated with certain types of leukemia, further highlighting its potential in cancer treatment .

Release of Butyric Acid: The anticancer effect of Pivanex is also attributed to the release of butyric acid upon administration, which is an active HDAC inhibitor contributing to its overall therapeutic profile .

Mecanismo De Acción

Target of Action

Pivanex, also known as AN-9 or Pivaloyloxymethyl butyrate, primarily targets Histone Deacetylases (HDACs) and the bcr-abl protein . HDACs play a crucial role in the regulation of gene expression, and their aberrant recruitment is associated with many malignancies . The bcr-abl protein is a fusion protein that is often associated with certain types of leukemia .

Mode of Action

Pivanex is an analog of butyric acid and acts as a histone deacetylase inhibitor . It down-regulates the bcr-abl protein and enhances apoptosis . The anticancer effect of Pivanex is assumed to stem primarily from the release of butyric acid, an HDAC inhibitor . The increased potency of Pivanex over butyric acid is most likely due to its increased permeability across cell membranes, allowing for efficient delivery of butyric acid to subcellular targets .

Biochemical Pathways

Pivanex affects the biochemical pathways related to histone acetylation and cell differentiation . Histone acetylation plays a key role in the regulation of transcription by modulating chromatin structure . Pivanex, by inhibiting HDACs, can alter this process, leading to changes in gene expression that can induce tumor cell differentiation and apoptosis .

Pharmacokinetics

It is known that pivanex is an orally active compound and it is rapidly and extensively transported intracellularly due to its high lipophilicity .

Result of Action

The action of Pivanex leads to significant molecular and cellular effects. It inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . Pivanex has shown single-agent activity in non-small cell lung cancer (NSCLC) patients . It also has antimetastatic and antiangiogenic properties .

Propiedades

IUPAC Name

butanoyloxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLFBYWXZYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190818
Record name AN 9 (ion exchanger)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA.
Record name AN-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pivanex

CAS RN

122110-53-6, 37380-45-3
Record name Pivaloyloxymethyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122110-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AN 9 (ion exchanger)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivanex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AN-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN 9 (ion exchanger)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AN-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivanex
Reactant of Route 2
Reactant of Route 2
Pivanex
Reactant of Route 3
Reactant of Route 3
Pivanex
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pivanex
Reactant of Route 5
Reactant of Route 5
Pivanex
Reactant of Route 6
Reactant of Route 6
Pivanex

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.